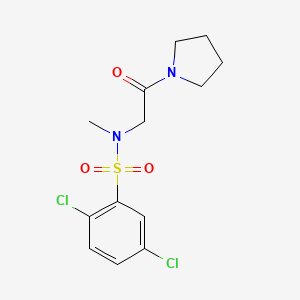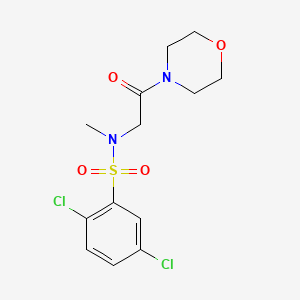
3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one
Descripción general
Descripción
3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one, also known as NSC 347901, is a chemical compound with potential therapeutic properties. The compound has been the subject of scientific research due to its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It also inhibits the activity of histone deacetylase (HDAC), an enzyme that is involved in gene expression. Additionally, the compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one include the inhibition of inflammation, the inhibition of cancer cell growth, and the potential to treat neurodegenerative disorders. The compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. It also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one in lab experiments include its potential therapeutic properties and its well-defined synthesis method. The compound has been shown to have potential in treating various diseases, and its synthesis method has been optimized to produce high yields of the compound with high purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the research of 3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one. These include further studies on its potential therapeutic properties, the optimization of its synthesis method, and the development of new analogs with improved efficacy and safety profiles. Additionally, the compound could be further studied for its potential in treating other diseases, including autoimmune disorders and infectious diseases. Overall, the research on 3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one has shown promising results, and further studies could lead to the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
3-methyl-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one has been the subject of scientific research due to its potential in treating various diseases. The compound has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-6-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-14-11-6-5-10(9-12(11)19-13(14)16)20(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSDQIVJQZTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(piperidine-1-sulfonyl)-3H-benzooxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3447874.png)
![2,5-Dichloro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3447878.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3447884.png)

![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate](/img/structure/B3447889.png)
![ethyl 4-{[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B3447901.png)
![ethyl (4-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3447908.png)
![ethyl 4-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3447909.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3447930.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3447935.png)
![N-[4-(diethylamino)phenyl]-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3447937.png)
![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B3447940.png)
![2-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3447942.png)